苯,1,1'-磺酰基双[3-叠氮-

描述

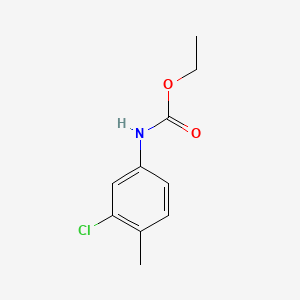

The compound "Benzene, 1,1'-sulfonylbis[3-azido-" is a chemical species that is related to a class of compounds that contain sulfonyl and azido functional groups attached to a benzene ring. These compounds are of interest due to their potential applications in various chemical syntheses and material sciences. The papers provided discuss several compounds with similar functionalities and their synthesis, characterisation, and applications.

Synthesis Analysis

The synthesis of related sulfonyl azide compounds is well-documented. For instance, benzotriazol-1-yl-sulfonyl azide is described as a stable diazotransfer reagent that can be used to synthesize a wide range of azides and diazo compounds, including azido protected peptides and azido acids from amino acids in partially aqueous conditions . Another study reports on the synthesis and characterization of 1,3-benzene disulfonyl azide, which can cross-link polyolefins, indicating its potential as a cross-linking agent for polymers . Additionally, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to yield o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, which can further react under microwave irradiation to give unsymmetrical sulfamides .

Molecular Structure Analysis

The molecular structure of sulfonyl azide compounds is characterized by the presence of sulfonyl (SO2) and azido (N3) groups. The papers describe various molecular structures, such as the formation of o-sulfamidotriazobenzenes and the synthesis of five-membered heterocycles containing the sulfonyl group . The structural diversity of these compounds is further exemplified by the synthesis of push-pull triazenes and indene derivatives , indicating the versatility of the sulfonyl azide group in organic synthesis.

Chemical Reactions Analysis

Sulfonyl azides are reactive intermediates that can participate in a variety of chemical reactions. The thermal decomposition of 1,3-benzene disulfonyl azide, for example, leads to the formation of sulfonyl nitrenes, which can insert into C-H bonds to cross-link polyolefins . The reactivity of sulfonyl azides with secondary amines to form sulfamidotriazobenzenes and with gem-dihalo compounds, esters, or acyl halides to form heterocycles demonstrates their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl azide compounds are influenced by their functional groups and molecular structure. While the papers provided do not directly discuss the physical properties of "Benzene, 1,1'-sulfonylbis[3-azido-", they do provide insights into related compounds. For example, the influence of the alkyl-substituent chain length on the extractive separation of benzene and hexane using ionic liquids is investigated , and the thermal properties of push-pull triazenes are examined . These studies highlight the importance of molecular design in determining the properties and applications of sulfonyl azide derivatives.

科学研究应用

晶体结构分析

在 Biesemeier 等人(2014 年)的一项研究中,检查了 4-叠氮苯磺酸钾中叠氮基团相对于苯环的构象角,揭示了晶体结构和钾离子与磺酰基团的配位的见解。这项研究有助于更深入地了解晶体结构中的手性性质 (Biesemeier 等人,2014 年)。

重氮转移和叠氮酰基苯并三唑合成

Katritzky 等人(2010 年)描述了使用苯并三唑-1-基-磺酰叠氮作为重氮转移试剂,促进了酰胺和叠氮保护肽等各种化合物的合成。该方法在合成各种叠氮化物和重氮化合物方面具有重要意义 (Katritzky 等人,2010 年)。

选择性 N-烷基化

Sobolov 等人(1998 年)利用苯磺酰基对吡咯并嘧啶和 5-氨基吲哚进行选择性 N-烷基化。该过程展示了苯磺酰基在有机合成中的潜力,特别是对于烷基化底物 (Sobolov 等人,1998 年)。

催化叠氮化

Zdilla 和 Abu-Omar(2006 年)使用苯磺酰基探索了用锰卟啉进行催化叠氮化的机理。他们的研究提供了对高价锰亚胺配合物及其在催化反应中的作用的见解 (Zdilla & Abu-Omar,2006 年)。

磺酰氧基内酯化

Yan 等人(2009 年)报道了一种烯酸高效催化磺酰氧基内酯化方法。这种新方法以(二乙酰氧基碘)苯为催化剂,突出了苯衍生物在有机合成中的应用 (Yan 等人,2009 年)。

作用机制

Target of Action

Sulfone drugs, a category to which this compound belongs, are known to exhibit a range of pharmacological activities against a wide range of bacteria .

Mode of Action

It is likely that its mechanism of action is similar to that of other sulfonamides, which involves inhibition of folic acid synthesis in susceptible organisms .

属性

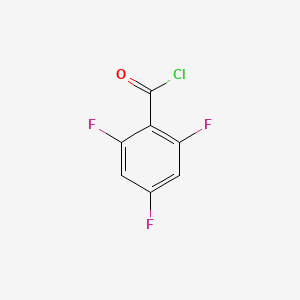

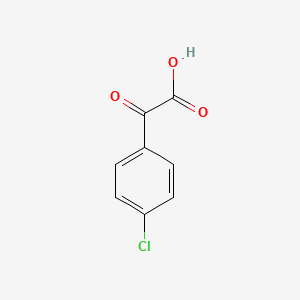

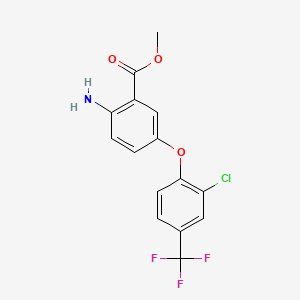

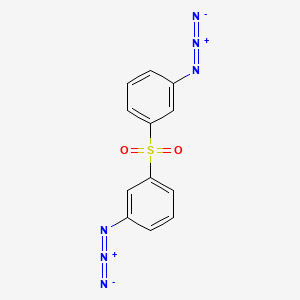

IUPAC Name |

1-azido-3-(3-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUYYJTVIYFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072826 | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,1'-sulfonylbis[3-azido- | |

CAS RN |

75742-13-1 | |

| Record name | 1,1′-Sulfonylbis[3-azidobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75742-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-sulfonylbis(3-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075742131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-diazidodiphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 3,3'-diazidodiphenyl sulfone suitable for photoresist applications?

A1: 3,3'-Diazidodiphenyl sulfone acts as a photosensitizer when combined with phenolic resins like poly(4-vinylphenol). Upon exposure to deep UV radiation, the azide groups within the compound undergo photodecomposition. [, ] This process alters the solubility of the resist material, making the exposed areas insoluble in alkaline developers. [] This solubility change enables the creation of high-resolution patterns on substrates, which is crucial in microlithography. []

Q2: How does the sensitivity of 3,3'-diazidodiphenyl sulfone-based resists compare to other materials?

A2: Studies show that negative deep UV resists formulated with 3,3'-diazidodiphenyl sulfone and poly(4-vinylphenol) exhibit significantly higher sensitivity compared to traditional poly(methyl methacrylate) (PMMA) resists. [] In fact, these formulations demonstrate sensitivity approximately two orders of magnitude greater than PMMA. [] This increased sensitivity translates to shorter exposure times, making them advantageous for high-throughput lithographic processes.

Q3: Are there any advantages of using 3,3'-diazidodiphenyl sulfone-based resists in terms of etching resistance?

A3: Research indicates that the dry etching resistance of resists based on 3,3'-diazidodiphenyl sulfone and phenolic resins is comparable to that of conventional positive photoresists, also based on phenolic resins. [] This comparable etching resistance suggests that these negative resists can be viable alternatives in fabrication processes requiring good dry etching durability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。